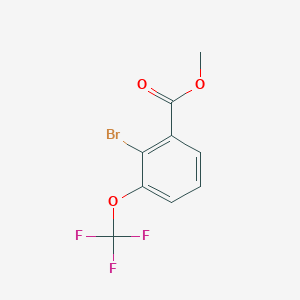

Methyl 2-bromo-3-(trifluoromethoxy)benzoate

Description

Methyl 2-bromo-3-(trifluoromethoxy)benzoate is a halogenated aromatic ester characterized by a bromine atom at the 2-position, a trifluoromethoxy (-OCF₃) group at the 3-position, and a methyl ester at the carbonyl position. This compound belongs to the benzoate ester family, widely utilized in pharmaceutical and agrochemical synthesis due to the electronic effects of its substituents. The bromine and trifluoromethoxy groups enhance electrophilic reactivity, making it a versatile intermediate in cross-coupling reactions and functional group transformations .

Propriétés

Numéro CAS |

1159512-47-6 |

|---|---|

Formule moléculaire |

C9H6BrF3O3 |

Poids moléculaire |

299.04 g/mol |

Nom IUPAC |

methyl 2-bromo-3-(trifluoromethoxy)benzoate |

InChI |

InChI=1S/C9H6BrF3O3/c1-15-8(14)5-3-2-4-6(7(5)10)16-9(11,12)13/h2-4H,1H3 |

Clé InChI |

MSYCBVWTKMSLJH-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=C(C(=CC=C1)OC(F)(F)F)Br |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-Bromo-3-(trifluorométhoxy)benzoate de méthyle implique généralement la bromation du 3-(trifluorométhoxy)benzoate de méthyle. La réaction est réalisée dans des conditions contrôlées en utilisant du brome ou un agent bromant tel que la N-bromosuccinimide (NBS) en présence d'un catalyseur comme le chlorure de fer ou d'aluminium. La réaction est généralement réalisée dans un solvant inerte comme le dichlorométhane ou le chloroforme à basses températures afin d'assurer une bromation sélective à la position désirée sur le cycle benzénique .

Méthodes de production industrielle

La production industrielle du 2-Bromo-3-(trifluorométhoxy)benzoate de méthyle suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des paramètres de réaction pour assurer un rendement et une pureté élevés du produit. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la recristallisation et la chromatographie sont courantes dans les milieux industriels .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 2-Bromo-3-(trifluorométhoxy)benzoate de méthyle a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.

Biologie : Employé dans l'étude de l'inhibition enzymatique et des interactions protéine-ligand.

Médecine : Étudié pour son utilisation potentielle dans le développement de nouveaux médicaments et agents thérapeutiques.

Industrie : Utilisé dans la production de produits agrochimiques, de colorants et de produits chimiques de spécialité.

Mécanisme d'action

Le mécanisme d'action du 2-Bromo-3-(trifluorométhoxy)benzoate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. L'atome de brome et le groupe trifluorométhoxy contribuent à sa réactivité et à son affinité de liaison. Le composé peut inhiber l'activité enzymatique en formant des liaisons covalentes avec les résidus du site actif ou en bloquant l'accès du substrat. Le groupe trifluorométhoxy améliore sa lipophilie, lui permettant de pénétrer les membranes biologiques et d'atteindre les cibles intracellulaires.

Applications De Recherche Scientifique

Methyl 2-bromo-3-(trifluoromethoxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mécanisme D'action

The mechanism of action of Methyl 2-bromo-3-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and trifluoromethoxy group contribute to its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets .

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Positional Isomerism : Substitution patterns significantly alter electronic properties. For example, trifluoromethoxy at the 3-position (target) vs. 5-position ( analog) affects steric hindrance and resonance effects .

- Functional Group Diversity : Bromine’s electronegativity contrasts with the electron-withdrawing nitro () or electron-donating benzamido () groups, influencing reactivity in Suzuki couplings or nucleophilic substitutions .

Example Syntheses:

Comparison :

Physicochemical Properties

Data extrapolated from structural analogs and alkyl benzoate trends ():

Notes:

- The trifluoromethoxy and bromine groups increase molecular weight and lipophilicity compared to methyl benzoate, reducing aqueous solubility .

- Steric effects from the 3-position -OCF₃ may lower melting points relative to para-substituted analogs .

Reactivity:

- Electrophilic Aromatic Substitution : Bromine deactivates the ring but directs incoming electrophiles to the 4- or 6-position.

- Nucleophilic Displacement : Bromine at 2-position is susceptible to substitution (e.g., Suzuki coupling) .

Activité Biologique

Methyl 2-bromo-3-(trifluoromethoxy)benzoate is an organic compound notable for its unique structural features, which include a bromine atom and a trifluoromethoxy group attached to a benzoate moiety. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities, particularly its interactions with various biological targets such as enzymes and receptors.

- Molecular Formula : C10H7BrF3O3

- Molecular Weight : Approximately 299.04 g/mol

- Structure : The presence of the trifluoromethoxy group enhances lipophilicity, facilitating better membrane penetration.

The biological activity of this compound primarily involves:

- Enzyme Interaction : The compound can inhibit enzyme activity through covalent bonding with active site residues, altering biological functions. This mechanism is particularly valuable in drug design, where specificity and potency are paramount.

- Receptor Binding : The lipophilic nature of the trifluoromethoxy group allows the compound to interact effectively with hydrophobic regions of biological molecules, enhancing its binding affinity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For example, studies have demonstrated its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, suggesting potential applications in treating infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT-15 (colon cancer), with IC50 values indicating effective cytotoxicity. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival .

Case Studies

- Enzyme Inhibition Study : A study focused on the inhibition of specific kinases involved in cancer progression revealed that this compound effectively inhibited VEGFR-2 activity, a critical target in angiogenesis. The compound demonstrated an IC50 value comparable to established inhibitors, highlighting its potential as a therapeutic agent .

- Antimicrobial Efficacy : In another study, the compound was tested against a panel of bacterial strains, including MSSA and MRSA. Results indicated that it exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, supporting its use as an antimicrobial agent.

Research Findings Summary

| Biological Activity | Target | IC50/MIC Values |

|---|---|---|

| Antimicrobial | MSSA | 8.7 µM |

| MRSA | 17.3 µM | |

| Anticancer | MCF-7 (breast cancer) | IC50 ~ 18 µM |

| HCT-15 (colon cancer) | IC50 ~ 16 µM | |

| Enzyme Inhibition | VEGFR-2 | IC50 ~ 0.56 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.